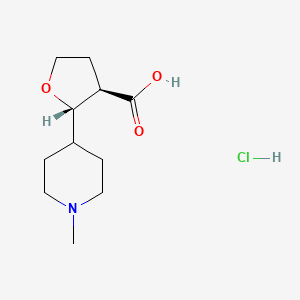

(2S,3R)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid;hydrochloride, also known as MPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPHC is a derivative of oxolane-3-carboxylic acid and is a chiral molecule with two stereoisomers.

Applications De Recherche Scientifique

Stereoselective Synthesis

The vinylfluoro group, analogous to functionalities in related compounds, has been used for the stereoselective synthesis of pipecolic acid derivatives, highlighting its utility in constructing complex chiral molecules. This approach demonstrates the importance of such functional groups in synthetic organic chemistry, enabling the creation of compounds with specific stereochemical configurations essential for biological activity (Purkayastha et al., 2010).

Antibacterial Activity

Compounds containing piperidine and carboxylic acid functionalities have been explored for their antibacterial properties. The synthesis and evaluation of pyridonecarboxylic acids as antibacterial agents underscore the potential of such compounds in medical applications, particularly in combating bacterial infections (Egawa et al., 1984).

Material Science and Biochemistry Applications

The use of nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acids, similar in structure to the compound of interest, demonstrates the applicability of such molecules in material science and biochemistry. These compounds serve as effective probes and inducers in peptides, showcasing their utility in scientific research beyond their inherent biological activity (Toniolo et al., 1998).

Synthesis of Enantiomers

The synthesis of enantiomerically pure 3-hydroxypipecolic acids from related compounds emphasizes the significance of chirality and stereochemistry in the development of pharmaceuticals and biologically active molecules. The ability to synthesize specific enantiomers is crucial for the production of drugs with desired efficacy and minimized side effects (Greck et al., 1996).

Environmental Applications

The oxidation of alcohols in environmentally benign systems using compounds with functionalities similar to the one highlights the potential of such chemical structures in green chemistry. The development of efficient and selective alcohol oxidation systems demonstrates the role of these compounds in environmental remediation and sustainable chemical processes (Li & Zhang, 2009).

Propriétés

IUPAC Name |

(2S,3R)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH/c1-12-5-2-8(3-6-12)10-9(11(13)14)4-7-15-10;/h8-10H,2-7H2,1H3,(H,13,14);1H/t9-,10+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLFASZDMRZRHU-UXQCFNEQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2C(CCO2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(CC1)[C@H]2[C@@H](CCO2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2554398.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2554399.png)

![2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile](/img/structure/B2554400.png)

![N-{3-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2554407.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2554408.png)

![2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2554413.png)

![3-(3,4-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554414.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2554416.png)